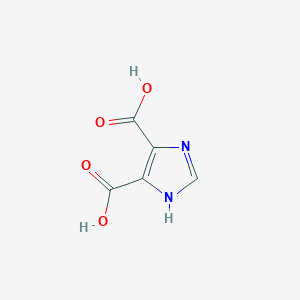

1H-Imidazole-4,5-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVWQFWTGHFIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060349 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

570-22-9 | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP9E7PEL2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance of the Imidazole Scaffold in Heterocyclic Chemistry

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, holds a privileged position in heterocyclic chemistry. First synthesized in the 19th century, its discovery opened new avenues in the exploration of organic compounds. numberanalytics.com The German chemist Heinrich Debus first synthesized an imidazole ring in 1858. ijsrtjournal.com This aromatic ring system is not just a synthetic curiosity; it is a fundamental component of many biologically essential molecules. ijsrtjournal.comresearchgate.net For instance, the imidazole moiety is found in the amino acid histidine, which plays a crucial role in various enzymatic reactions and protein structures. It also forms a part of the purine (B94841) bases, adenine (B156593) and guanine, which are the building blocks of nucleic acids, DNA, and RNA. nih.gov

The significance of the imidazole scaffold extends to its widespread presence in medicinal chemistry. ijsrtjournal.comnih.goveurekaselect.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to be readily functionalized have made it a popular framework for the design of new drugs. ijsrtjournal.comresearchgate.net A number of approved drugs across different therapeutic areas contain the imidazole ring, highlighting its importance in the pharmaceutical industry.

Overview of 1h Imidazole 4,5 Dicarboxylic Acid As a Multifunctional Ligand and Building Block

1H-Imidazole-4,5-dicarboxylic acid (H3IMDC) is a derivative of imidazole (B134444) that features two carboxylic acid groups attached to the 4 and 5 positions of the imidazole ring. walshmedicalmedia.comresearchgate.net This substitution pattern endows the molecule with exceptional properties as a multifunctional ligand and a versatile building block in chemical synthesis. walshmedicalmedia.com

As a ligand, H3IMDC possesses multiple coordination sites: the two nitrogen atoms of the imidazole ring and the oxygen atoms of the two carboxylate groups. walshmedicalmedia.comresearchgate.net This allows it to bind to metal ions in various ways, leading to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). walshmedicalmedia.comresearchgate.netacs.org The ability to deprotonate at different pH levels further enhances its coordination versatility. researchgate.net The resulting structures can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. researchgate.net

In synthetic chemistry, this compound serves as a valuable starting material for the creation of more complex molecules. nih.govgoogle.com The carboxylic acid groups can be readily converted into other functional groups, such as amides and esters, allowing for the construction of a wide variety of derivatives. nih.govresearchgate.net This has been exploited in the development of new pharmaceuticals, including semi-synthetic penicillins and cephalosporins. walshmedicalmedia.comgoogle.com

Properties of this compound

| Property | Value |

| Molecular Formula | C5H4N2O4 |

| Molecular Weight | 156.10 g/mol |

| Melting Point | 280-285 °C (decomposes) |

| CAS Number | 570-22-9 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Research Trajectories and Emerging Applications of 1h Imidazole 4,5 Dicarboxylic Acid

Classical and Modern Synthetic Routes to this compound

This compound is a valuable heterocyclic compound with a range of applications, including as a building block for pharmaceuticals and coordination polymers. Its synthesis has been approached through various classical and modern methodologies, each with distinct advantages and limitations.

Synthesis from Imidazole (B134444) with Formaldehyde (B43269) and Nitric Acid

A notable and economically viable process for synthesizing this compound involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid. google.com This method is particularly advantageous due to the low cost of the starting materials. google.com

The synthesis proceeds in a two-stage process. In the first stage, imidazole is reacted with a two- to five-fold molar excess of formaldehyde at elevated temperatures. google.com This reaction is typically carried out in an aqueous solution and can be facilitated by the presence of a strong base, such as potassium hydroxide. google.com The initial reaction results in a mixture of hydroxymethylated imidazole derivatives, including 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole. google.com

In the second stage, the reaction mixture containing the hydroxymethylated imidazoles is treated with nitric acid at temperatures ranging from 100° to 140° C. google.com This step oxidizes the hydroxymethyl groups to carboxylic acid functionalities, yielding the desired this compound. google.com Upon cooling the reaction mixture, the product crystallizes and can be isolated by filtration. Further product can be obtained from the filtrate by adjusting the pH to 4. google.com

| Reactants | Reagents/Conditions | Product | Key Features |

| Imidazole, Formaldehyde | 1. Strong base (e.g., KOH), elevated temperature (reflux) 2. Nitric acid, 100-140°C | This compound | Economical due to inexpensive starting materials; proceeds via hydroxymethylated intermediates. google.com |

Preparation from Tartaric Acid Dinitrate with Ammonia (B1221849) and Formaldehyde

A classical route to this compound involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution. google.comwalshmedicalmedia.com This method, while established, utilizes more complex starting materials compared to the direct oxidation of imidazole derivatives. google.com

The synthesis begins with the preparation of tartaric acid dinitrate. This is achieved by treating d-tartaric acid with a mixture of concentrated nitric acid and fuming nitric acid, followed by the slow addition of concentrated sulfuric acid while maintaining a controlled temperature. orgsyn.org The resulting tartaric acid dinitrate is then reacted with aqueous ammonia and formaldehyde. google.comorgsyn.org The reaction mixture is subsequently acidified, leading to the precipitation of this compound, which can then be purified. orgsyn.org

| Starting Material | Reagents/Conditions | Product | Reference |

| d-Tartaric acid | 1. Nitric acid, Sulfuric acid 2. Ammonia, Formaldehyde (aqueous solution) | This compound | google.comorgsyn.org |

Oxidation of Benzimidazole (B57391) Derivatives

The oxidation of benzimidazole and its derivatives presents another significant pathway to this compound. google.comwalshmedicalmedia.com This method involves the oxidative cleavage of the benzene (B151609) ring of the benzimidazole scaffold.

Various oxidizing agents have been employed for this transformation. Classically, strong oxidants like potassium dichromate or potassium permanganate (B83412) have been used to oxidize benzimidazole. google.comwalshmedicalmedia.com More recently, hydrogen peroxide has been utilized for the oxidation of 2-alkylbenzimidazoles to yield the corresponding 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities. researchgate.net The optimal conditions for this latter reaction were found to be a specific concentration of the 2-alkylimidazole in sulfuric acid and a defined molar ratio of hydrogen peroxide to the benzimidazole derivative. researchgate.net Oxidation of 2-phenylbenzimidazole (B57529) with acid dichromate has also been reported to yield 2-phenyl-4,5-imidazoledicarboxylic acid. walshmedicalmedia.com

| Substrate | Oxidizing Agent | Product | Notes |

| Benzimidazole | Potassium dichromate or Potassium permanganate | This compound | A classical oxidative cleavage method. google.comwalshmedicalmedia.com |

| 2-Alkylbenzimidazoles | Hydrogen peroxide in sulfuric acid | 2-Alkylimidazole-4,5-dicarboxylic acids | Offers higher yields for substituted products. researchgate.net |

| 2-Phenylbenzimidazole | Acid dichromate | 2-Phenyl-4,5-imidazoledicarboxylic acid | Yields the corresponding phenyl-substituted diacid. walshmedicalmedia.com |

Alternative Synthesis Strategies for the this compound Scaffold

Beyond the classical routes, several alternative strategies have been developed for the synthesis of the this compound core and its derivatives.

One cost-effective approach starts from diaminomaleonitrile (DAMN), which is significantly less expensive than this compound itself. acs.org This process involves the condensation of DAMN with formic acid to produce 4,5-dicyanoimidazole (B129182) (DCI). acs.org The subsequent alkylation and selective hydration of the nitrile groups can lead to derivatives of this compound. acs.org

Another modern approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com These esters can then be readily hydrolyzed to the corresponding carboxylic acids. mdpi.com

Furthermore, the direct carboxylation of imidazole has been explored. This involves reacting imidazole with carbon dioxide in the presence of an alkali metal carbonate at elevated temperatures (e.g., 250° to 280° C) and pressures to produce the salts of imidazole-4,5-dicarboxylic acid. google.com

Derivatization of the this compound Core

The presence of two carboxylic acid groups on the imidazole ring makes this compound a versatile scaffold for further chemical transformations, particularly for the synthesis of amide derivatives.

Synthesis of 1H-Imidazole-4,5-dicarboxamides and their Substituted Analogues

The dicarboxylic acid core is readily derivatized to form a variety of 1H-imidazole-4,5-dicarboxamides. These derivatives are of interest as they can mimic the structure of substituted purines. nih.gov

A common strategy involves the reaction of this compound with amines. nih.gov For instance, a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides has been prepared through parallel synthesis by reacting the diacid with amino acid esters and alkanamines. nih.gov Symmetrically substituted bis(imidazole-4,5-dicarboxamides) have also been synthesized using amino acid esters and various diamine linkers. researchgate.net The synthesis of these amides often proceeds through the formation of a more reactive intermediate, such as an acid chloride, which is then condensed with the desired amine. walshmedicalmedia.com For example, reacting this compound with thionyl chloride yields the corresponding diacid chloride, which can then be reacted with amines. walshmedicalmedia.com

The synthesis of substituted analogues can be controlled to produce either symmetric or dissymmetric products. For example, dissymmetrically disubstituted imidazole-4,5-dicarboxamides have been prepared with different primary alkanamides or with combinations of anilines and alkanamines or amino acid esters. nih.gov

| Starting Material | Reagents | Product Type | Key Features |

| This compound | Amino acid esters, Alkanamines | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | Prepared via parallel synthesis; mimic substituted purines. nih.gov |

| This compound | Amino acid esters, Diamines | Symmetric bis(imidazole-4,5-dicarboxamides) | Utilizes diamines as linkers. researchgate.net |

| This compound | Thionyl chloride, then Amines | 1H-Imidazole-4,5-dicarboxamides | Proceeds via an acid chloride intermediate. walshmedicalmedia.com |

Parallel Synthesis Approaches for Dicarboxamide Libraries

Parallel synthesis has been effectively employed to generate extensive libraries of 1H-imidazole-4,5-dicarboxamide derivatives. nih.govnih.gov This high-throughput approach enables the rapid production of a large number of structurally related compounds, which is particularly valuable in the early stages of drug discovery. In one such application, a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was created. nih.govnih.gov The synthesis involved the derivatization of the this compound scaffold with various amino acid esters and alkanamines. nih.govnih.gov The resulting compounds were purified and characterized using techniques such as column chromatography and LC-MS. nih.govnih.gov

Derivatization with Amino Acid Esters and Alkanamines

The derivatization of this compound with amino acid esters and alkanamines yields imidazole-4,5-dicarboxamides. nih.govmdpi.com These molecules can adopt conformations with intramolecular hydrogen bonds, which makes them mimics of substituted purines. nih.gov This structural mimicry suggests their potential as competitive inhibitors for kinase enzymes by binding to the ATP site. nih.gov The synthesis of these derivatives has been improved to efficiently produce dicarboxamides that combine both amino acid ester and alkanamine substituents. mdpi.com

Libraries of oligomeric compounds have also been synthesized using the this compound scaffold in conjunction with amino acid esters and chiral diamines derived from amino acids. georgiasouthern.edunih.gov These libraries incorporate a variety of amino acids, including nonpolar (leucine, phenylalanine, tryptophan), polar (serine, aspartic acid, arginine), and neutral (glycine, alanine) residues. georgiasouthern.edunih.gov This diversity in chemical properties makes them suitable for screening as potential inhibitors of protein-protein interactions. georgiasouthern.edunih.gov

Regiospecific Attachment of Substituents

Achieving regiospecificity in the substitution of this compound is crucial for controlling the final structure and properties of the resulting derivatives. The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides, where different substituents are introduced at the two carboxyl groups, requires specific synthetic strategies. mdpi.com For instance, derivatives with different primary alkanamides are synthesized via an imidazole phenyl ester-carboxamide intermediate. mdpi.com In contrast, those with an aniline (B41778) and an amino acid ester are prepared from aniline and amino acid ester substituted pyrazines. mdpi.com

The regioselective N-alkylation of the imidazole ring itself is also a key consideration. beilstein-journals.orgd-nb.info The choice of base, solvent, and alkylating agent can significantly influence whether the alkyl group attaches to the N-1 or N-3 position. d-nb.infoderpharmachemica.com For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for certain substituted indazoles, a related heterocyclic system. beilstein-journals.org This highlights the importance of reaction conditions in directing the regiochemical outcome of the substitution. beilstein-journals.orgd-nb.info

Modification at the C2 Position of the Imidazole Ring

The C2 position of the imidazole ring provides another site for chemical modification, allowing for the introduction of a variety of substituents that can significantly influence the biological activity and physical properties of the resulting compounds.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

A range of substituents, including alkyl (e.g., methyl, ethyl, propyl), aryl (e.g., phenyl), and heteroaryl (e.g., pyridyl) groups, can be introduced at the C2 position of the this compound framework. researchgate.net Additionally, groups like trifluoromethyl, benzylthio, and benzylsulfonyl have been incorporated to create diverse derivatives. researchgate.net For example, an improved synthesis for diethyl 2-n-propyl-1H-imidazole-4,5-dicarboxylate has been reported. researchgate.net

The synthesis of these 2-substituted derivatives often involves multi-step procedures starting from precursors like benzimidazole or 2-methylbenzimidazole. rsc.org These methods allow for the systematic variation of the C2 substituent to explore structure-activity relationships.

Synthesis of Fused Ring Systems

The this compound scaffold can be used to construct more complex, fused ring systems. One notable example is the synthesis of imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione derivatives. researchgate.net These compounds are formed by reacting the dicarboxylic acid with appropriate diamines, leading to the formation of a seven-membered diazepine (B8756704) ring fused to the imidazole core. researchgate.netnih.gov The synthesis of these and related imidazo[4,5-e] nih.govmdpi.comoxazepine derivatives has been explored using starting materials derived from the hydrolysis of caffeine. nih.govnih.gov

Esterification and Amidation Reactions for Advanced Intermediates

Esterification and amidation reactions are fundamental transformations of this compound that produce key intermediates for the synthesis of more complex molecules. mdpi.com The resulting esters and amides can be further modified or used as building blocks in multi-step synthetic sequences.

For instance, the dimethyl ester of this compound is a common intermediate. synquestlabs.comepa.govaksci.com The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters has been achieved through a cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. mdpi.comnih.gov These ester intermediates can then be hydrolyzed to the corresponding carboxylic acids or reacted with hydrazine (B178648) to form carbohydrazides. mdpi.comnih.gov These transformations are crucial for generating a diverse set of compounds for biological evaluation. mdpi.comnih.gov

The selective hydration of dinitrile precursors can also lead to the formation of dicarboxamides. acs.org For example, 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide has been synthesized from diaminomaleonitrile through a multi-step process involving the formation of a dicyanoimidazole intermediate, followed by alkylation and selective hydration. acs.org

Formation of Macrocyclic Structures Incorporating the this compound Scaffold

The integration of the this compound scaffold into macrocyclic structures represents a significant area of research, driven by the potential of such compounds in various biological applications. nih.gov The synthesis of these complex molecules often involves multi-step procedures, utilizing established coupling reagents and protecting group strategies. nih.govdntb.gov.ua

A notable approach involves the preparation of peptide-like 14-membered macrocycles. nih.govresearchgate.net This synthesis begins with commercially available N,N'-dialkylalkanediamines, which undergo monoprotection with benzyloxycarbonyl chloride. nih.gov In cases where this method proves inefficient and leads to significant amounts of diprotected diamine, an alternative strategy employing N-Boc protection followed by benzyloxycarbonyl chloride protection is utilized. nih.gov The subsequent steps involve coupling with Boc-amino acid building blocks using reagents like EDC and DMAP. researchgate.net The final macrocyclization is then carried out to yield the desired 14-membered rings containing the imidazole-4,5-dicarboxylic acid core. nih.govresearchgate.net

Despite the synthetic challenges, which can result in poor to moderate yields, this methodology allows for the creation of a library of macrocycles with variations in stereochemistry and amino acid side chains. nih.govdntb.gov.ua X-ray crystallography studies of these macrocycles have revealed that they often exhibit some degree of conformational variability. nih.govdntb.gov.ua A recurring structural feature is an intramolecular hydrogen bond between an amino acid NH donor and a carbonyl oxygen from the imidazole-4,5-dicarboxylic acid scaffold itself. nih.gov Furthermore, these macrocycles can form intermolecular dimers in the solid state through hydrogen bonding interactions. nih.gov

| Macrocycle Synthesis Overview | |

| Starting Materials | N,N'-dialkylalkanediamines, Boc-amino acids, this compound derivatives |

| Key Reagents | Benzyloxycarbonyl chloride, EDC, DMAP |

| Key Steps | Protection of diamines, Coupling with amino acids, Macrocyclization |

| Resulting Structures | 14-membered peptide-like macrocycles |

| Structural Features | Conformational variability, Intramolecular and intermolecular hydrogen bonding |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds. While specific "green" syntheses for this compound itself are not extensively detailed in the provided search results, related research points towards greener approaches for its derivatives and analogous structures.

One area of progress is the use of water as a solvent in one-pot multicomponent reactions for the synthesis of substituted imidazole derivatives. researchgate.net For instance, the synthesis of 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazole derivatives has been achieved using sodium lauryl sulfate (B86663) as a catalyst in water at elevated temperatures. researchgate.net This method offers several advantages, including being metal-free and often allowing for product purification without the need for chromatography. researchgate.net

Another strategy that aligns with the principles of green chemistry is the "telescoping" of reaction steps. This approach, which minimizes solvent usage and the number of unit operations, has been successfully applied in the synthesis of a derivative of 1H-imidazole-4,5-dicarboxamide. acs.org A process starting from diaminomaleonitrile (DAMN) instead of the more expensive this compound has been developed. acs.org This telescoped process involves the condensation of DAMN with formic acid, followed by alkylation and selective hydration of nitrile groups. acs.org

Furthermore, the synthesis of derivatives can sometimes be achieved under milder and more environmentally benign conditions. For example, the functionalization of silver nanoparticles with this compound has been accomplished in an aqueous solution. nih.govacs.org This process involves the use of sodium citrate (B86180) as a stabilizing agent and sodium borohydride (B1222165) as a reducing agent for the formation of silver nanoparticles, followed by the attachment of the imidazole derivative. nih.govacs.org

| Green Chemistry Approaches | |

| Principle | Application Example |

| Use of Greener Solvents | Synthesis of substituted imidazole derivatives in water. researchgate.net |

| Atom Economy/Process Intensification | Telescoped synthesis of a 1H-imidazole-4,5-dicarboxamide derivative from diaminomaleonitrile. acs.org |

| Use of Safer Chemicals | Synthesis of this compound-functionalized silver nanoparticles in an aqueous medium. nih.govacs.org |

This compound as a Multidentate Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

This compound is a multifunctional ligand that possesses both nitrogen atoms of the imidazole ring and all of the carboxylate oxygen atoms as potential coordination sites. researchgate.net This multidentate nature, combined with its ability to be partially or fully deprotonated, makes it an excellent candidate for building diverse and intriguing coordination complexes. walshmedicalmedia.com The resulting MOFs and CPs can exhibit a wide range of topologies, from simple 0-D discrete molecules to complex 3-D networks. walshmedicalmedia.com The specific architecture is often influenced by factors such as the metal ion used, the pH of the reaction medium, and the presence of ancillary ligands. walshmedicalmedia.comacs.org

Coordination Modes and Protonation States of this compound (H₃IDC, H₂IDC¹⁻, HIDC²⁻, IDC³⁻)

This compound can exist in several protonation states, each offering distinct coordination possibilities. The fully protonated form, H₃IDC, can donate protons from its two carboxylic acid groups and the imidazole NH group. walshmedicalmedia.com As the pH of the system increases, the ligand can be sequentially deprotonated to form H₂IDC¹⁻, HIDC²⁻, and IDC³⁻ anions. walshmedicalmedia.com These different protonation states lead to a variety of coordination modes. For instance, the singly deprotonated H₂IDC¹⁻ often acts in a monodentate fashion through the imidazole nitrogen or as an N,O-chelate, typically resulting in mononuclear structures. acs.org The doubly deprotonated HIDC²⁻ can adopt μ₂, μ₃, or μ₄ bridging modes, leading to the formation of 1-D or 2-D structures. acs.org The fully deprotonated IDC³⁻ can coordinate in a μ₅ mode, facilitating the construction of 3-D frameworks. acs.org

| Protonation State | Typical Coordination Modes | Resulting Dimensionality |

| H₃IDC | Monodentate | 0-D |

| H₂IDC¹⁻ | Monodentate (imidazole-N or N,O-chelate) | 0-D |

| HIDC²⁻ | μ₂, μ₃, or μ₄ bridging | 1-D, 2-D |

| IDC³⁻ | μ₅ bridging | 3-D |

This table provides a general overview of the relationship between the protonation state of this compound, its common coordination modes, and the resulting dimensionality of the coordination polymer.

Influence of pH on Coordination Behavior and Resulting Topologies (0-D, 1-D, 2-D, 3-D)

The pH of the reaction medium plays a crucial role in determining the protonation state of the this compound ligand and, consequently, the final topology of the resulting coordination polymer. walshmedicalmedia.com By carefully controlling the pH, it is possible to direct the self-assembly process towards a desired dimensionality. For example, at lower pH values, the ligand is more likely to be in its singly deprotonated form (H₂IDC¹⁻), favoring the formation of lower-dimensional structures like 0-D mononuclear complexes or 1-D chains. acs.org As the pH increases, the ligand becomes more deprotonated (HIDC²⁻ and IDC³⁻), which allows for more extensive bridging between metal centers and the formation of higher-dimensional 2-D sheets and 3-D frameworks. acs.org For instance, in the case of cadmium(II) complexes, adjusting the pH has been shown to yield a range of structures from mononuclear (0-D) to 3-D frameworks. acs.org The use of a base is often necessary to deprotonate the carboxylic acid groups for coordination with the metal center, and different bases can also influence the final structure. acs.org

Design Principles for MOF and CP Construction using this compound and its Functionalized Analogues

The rational design of MOFs and CPs with desired structures and properties is a central goal in coordination chemistry. wpi.eduwpi.edu The use of this compound and its derivatives offers a powerful platform for achieving this goal due to the tunable nature of the ligand and the predictability of its coordination behavior.

The versatility of this compound as a ligand stems from the presence of multiple donor sites: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. researchgate.net The imidazole nitrogens can act as monodentate or bridging ligands, while the carboxylate groups can coordinate in various modes, including monodentate, bidentate chelate, and bidentate bridging. walshmedicalmedia.comresearchgate.net This allows for a rich and varied coordination chemistry, enabling the construction of a wide array of network topologies. The specific donor atoms involved in coordination are influenced by factors such as the metal ion's coordination preferences and the reaction conditions. nih.gov

To further tailor the properties of MOFs and CPs, researchers have explored the use of functionalized analogues of this compound. By introducing substituents at the 2-position of the imidazole ring, it is possible to modify the ligand's electronic properties, steric bulk, and potential for secondary interactions. For example, ligands such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid and 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid introduce extended aromatic systems. These modifications can influence the resulting framework's topology, porosity, and photoluminescent properties. The introduction of a pyridyl group, for instance, can provide an additional coordination site, leading to more complex and interconnected networks. Similarly, a bromophenyl group can introduce halogen bonding interactions, which can play a role in the supramolecular assembly of the final structure.

The formation of MOFs and CPs is a self-assembly process governed by a delicate interplay of various factors. walshmedicalmedia.com In addition to the ligand's structure and the metal ion's coordination geometry, other parameters such as the solvent system, temperature, and the presence of modulator molecules can significantly influence the final structure. acs.orgnih.gov For example, the use of different solvents can lead to the formation of different polymorphs or solvated structures. acs.org Temperature can affect the kinetics of crystal growth and the thermodynamic stability of the resulting phases. Modulators, which are typically monotopic ligands that compete with the primary bridging ligand, can be used to control particle size and, in some cases, direct the formation of specific topologies. nih.gov A systematic study of these factors is crucial for understanding and controlling the self-assembly process to achieve the desired MOF and CP architectures. walshmedicalmedia.com

In Situ Ligand Synthesis in Coordination Polymer Formation

In situ ligand synthesis has emerged as a powerful strategy for creating novel coordination polymers, as it can generate complex ligands from simpler precursors under reaction conditions, often leading to unexpected and fascinating structures. nih.gov The this compound (H₃IMDC) framework is of particular interest in this area. researchgate.netwalshmedicalmedia.com H₃IMDC possesses six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.netwalshmedicalmedia.com This multifunctional nature, combined with its ability to lose one, two, or three protons, results in various coordination modes and the formation of intricate architectures. researchgate.netwalshmedicalmedia.com

Hydrothermal and solvothermal conditions are often employed to facilitate these in situ reactions. nih.gov For instance, derivatives of H₃IDC, such as 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), have been used to synthesize three-dimensional (3D) metal-organic frameworks through hydrothermal methods. researchgate.net These reactions can be finely controlled by adjusting parameters like pH, temperature, and the solvent system to guide the deprotonation state of the ligand and influence the final structure of the coordination polymer. walshmedicalmedia.com The ability to generate H₃IDC or its derivatives in situ provides an effective pathway to novel metal-organic frameworks that might be inaccessible through conventional synthetic routes. nih.gov

Metal Complexation Studies with Transition Metals and Lanthanides

This compound and its substituted derivatives are exceptional building blocks for constructing coordination polymers due to their multiple coordination sites, including the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups. walshmedicalmedia.com This versatility has led to extensive research into their complexation with a wide range of transition metals and lanthanides.

Hydrothermal and solvothermal syntheses are common methods for preparing these complexes. tandfonline.comnih.govrsc.org By carefully controlling reaction conditions such as pH, temperature, and the metal-to-ligand ratio, a variety of architectures from zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks can be achieved. walshmedicalmedia.comnih.gov

Complexes with transition metals such as cadmium(II), manganese(II), nickel(II), cobalt(II), zinc(II), and silver(I) have been reported, showcasing a rich structural diversity. nih.govtandfonline.comacs.org For example, using the derivative 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), complexes with Cd(II), Ni(II), Co(II), and Mn(II) have been synthesized. tandfonline.com Similarly, the use of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) has yielded tetranuclear molecular squares with Ni(II) and 2D and 3D frameworks with Mn(II) and Cd(II). nih.gov

The coordination chemistry of H₃IDC with lanthanide ions (Ln³⁺) has also been a fertile area of investigation, leading to the creation of coordination polymers with interesting photoluminescent properties. acs.orgrsc.org Series of lanthanide coordination polymers with the general formulas {[Ln₂(HIDC)₂(SO₄)(H₂O)₅]·H₂O}n, {(H₂prz)[Ln₂(HIDC)₂(SO₄)₂]}n, and [Ln₂(HIDC)₂(SO₄)(H₂O)₂]n have been synthesized, where Ln includes Sm, Eu, Tb, Dy, Ho, Er, and Yb. acs.org These studies demonstrate that the choice of lanthanide ion and the synthetic conditions play a crucial role in determining the final structure and properties of the resulting coordination polymer.

Crystallographic Analysis of Metal-1H-Imidazole-4,5-dicarboxylate Complexes

The H₃IDC ligand can be singly, doubly, or triply deprotonated, leading to anions such as H₂IDC⁻, HIDC²⁻, and IDC³⁻. walshmedicalmedia.com These different protonation states exhibit a range of coordination modes, from monodentate to μ₅-bridging, with some coordination modes being discovered for the first time through these studies. acs.org For example, in a series of cadmium(II) complexes, the singly deprotonated H₂dcbi ligand was found to coordinate in a monodentate or N,O-chelate mode, resulting in mononuclear structures. The doubly deprotonated Hdcbi ligand adopted μ₂, μ₃, or μ₄ modes to form 1D or 2D structures, while the triply deprotonated dcbi ligand could coordinate in a μ₅ mode to create 3D frameworks. acs.org

The coordination geometry around the metal centers is also highly variable. In cadmium(II) complexes, for instance, coordination numbers of five (trigonal bipyramid and square pyramid), six (octahedron), and seven (pentagonal bipyramid) have been observed. acs.org The combination of versatile ligand coordination and flexible metal geometries leads to a wide array of network structures. These can range from 0D tetranuclear molecular squares to 1D helical chains, 2D honeycomb-like sheets or wavelike layers, and complex 3D frameworks with open channels. nih.govazjournalbar.com

Heterometallic complexes containing both lanthanide and transition metals have also been synthesized and structurally characterized. In one such example, a 3D framework was constructed from Ag(I) and Yb(III) ions bridged by imidazole-4,5-dicarboxylate ligands. The Yb(III) ion is eight-coordinated in a bicapped trigonal prismatic geometry, while the Ag(I) ions exhibit two-coordination. nih.goviucr.org

| Compound | Metal Ion(s) | Ligand | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|---|

| {[Cd₅(IDC)₂(HIDC)(bpy)₃(py)₂(H₂O)₃]·2NO₃·2H₂O}n | Cd(II) | H₃IDC, bpy, py | 3D | Porous metal-organic framework | tandfonline.com |

| [Zn₃(IDC)₂(bpy)(H₂O)₂]n | Zn(II) | H₃IDC, bpy | 3D | 2D wavelike sheets linked by bpy | azjournalbar.com |

| {Co₃(MIDC)₂(4,4'-bipy)₃·6H₂O}n | Co(II) | H₃MIDC, 4,4'-bipy | 3D | Honeycomb-like [Co₃(MIDC)₂]n layers linked by 4,4'-bipy | tandfonline.com |

| [Ag₃Yb(C₅HN₂O₄)₂(H₂O)₂]n | Ag(I), Yb(III) | H₃IDC | 3D | Heterometallic layers stacked via hydrogen bonding | nih.goviucr.org |

| {[Mn(HEIDC)(4,4'-bipy)₀.₅(H₂O)]·H₂O}n | Mn(II) | H₃EIDC, 4,4'-bipy | 2D | Alternate left- and right-handed helical chains | nih.gov |

Investigation of Magnetic Properties in Coordination Polymers

The magnetic properties of coordination polymers constructed from this compound and its derivatives are of significant interest, particularly when paramagnetic transition metal ions are incorporated into the structure. The nature of the magnetic interactions between metal centers is highly dependent on the bridging modes of the organic ligand and the resulting distances and angles between the metal ions.

Studies on coordination polymers containing cobalt(II) and manganese(II) have revealed the presence of antiferromagnetic interactions. tandfonline.comrsc.org For instance, in a series of compounds containing honeycomb-like [M₃(MIDC)₂]n layers (where M = Co or Mn, and H₃MIDC is 2-methyl-1H-imidazole-4,5-dicarboxylic acid), variable-temperature magnetic susceptibility measurements indicated strong antiferromagnetic coupling between the metal centers. tandfonline.com

In another study, a tetranuclear nickel(II) molecular square and a manganese(II) complex, both derived from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), were found to exhibit antiferromagnetic coupling between the metal ions. nih.gov The best fit to the experimental magnetic susceptibility data for the Ni(II) complex yielded a J value of -10.83 cm⁻¹, confirming the presence of antiferromagnetic interactions. nih.gov Similarly, a 3D cobalt(II) coordination polymer based on a biphenyl-tricarboxylic acid and a bis(imidazole) linker also showed antiferromagnetic behavior. rsc.org These findings highlight the potential of using H₃IDC-based ligands to construct molecular materials with tailored magnetic properties.

| Compound | Metal Ion(s) | Magnetic Behavior | Key Findings | Reference |

|---|---|---|---|---|

| {Co₃(MIDC)₂(4,4'-bipy)₃·6H₂O}n | Co(II) | Antiferromagnetic | Strong antiferromagnetic interactions within the honeycomb-like layers. | tandfonline.com |

| {[Mn₃(MIDC)₂(Phen)₃(H₂O)₂]}n | Mn(II) | Antiferromagnetic | Strong antiferromagnetic coupling observed. | tandfonline.com |

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Ni(II) | Antiferromagnetic | Antiferromagnetic coupling with J = -10.83 cm⁻¹. | nih.gov |

| {[Co₂(BPT)(1,3-bimb)(μ₃-OH)]·H₂O}n | Co(II) | Antiferromagnetic | Antiferromagnetic properties observed. | rsc.org |

Photoluminescent Properties of Lanthanide Coordination Polymers

Lanthanide coordination polymers constructed from this compound and its derivatives are particularly noted for their promising photoluminescent properties. acs.orgrsc.org The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect, often results in sharp, well-defined emission bands. rsc.org

A series of lanthanide complexes with the pyridyl-functionalized ligand 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) demonstrated the typical narrow emission bands of the corresponding lanthanide cations, such as Sm(III) and Eu(III). rsc.org Similarly, complexes with the general formula {[Ln₂(HIDC)₂(SO₄)(H₂O)₅]·H₂O}n and {(H₂prz)[Ln₂(HIDC)₂(SO₄)₂]}n (where Ln = Sm, Eu, Tb, Dy) exhibit characteristic photoluminescence in the solid state at room temperature. acs.org The structural variations between different series of these compounds were found to influence their luminescent properties. acs.org

In complexes based on 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC) with Cd(II), Pb(II), and Sr(II), photoluminescent properties have also been investigated. rsc.org Furthermore, some lanthanide-based metal-organic frameworks have shown potential for applications such as white light emission through the co-doping of multiple lanthanide ions like Eu(III) and Tb(III) into a host framework. acs.org The tunability of the ligand structure and the choice of the lanthanide ion provide a pathway to materials with tailored luminescent colors and properties.

| Compound Series/Complex | Lanthanide Ion(s) | Key Luminescence Features | Reference |

|---|---|---|---|

| {[Ln₂(HIDC)₂(SO₄)(H₂O)₅]·H₂O}n | Sm, Eu, Tb, Dy | Characteristic emissions of the respective lanthanide ions. | acs.org |

| {[Ln₂(HPIDC)₂(H₂O)₈]·2(H₂PIDC)·18H₂O}n | Sm, Eu | Typical narrow emission bands of the lanthanide cations. | rsc.org |

| [Eu(HL)₂(NO₃)₃] | Eu(III) | Characteristic emission peaks at 593, 597, 615, and 651 nm. | nih.gov |

| [Cd₂(μ₂-HPhIDC)₂(phen)₂] | (Cd(II) complex) | Investigated for photoluminescence. | rsc.org |

Host-Guest Chemistry Involving this compound

The construction of coordination polymers using this compound and its derivatives often leads to the formation of porous materials with channels or cavities. These voids can encapsulate guest molecules, such as solvents, counter-ions, or other small molecules, demonstrating the principles of host-guest chemistry.

For example, a three-dimensional cadmium-organic framework constructed from H₃IDC and 4,4'-bipyridine (B149096) (bpy) was found to have hexagonal and tetragonal channels. These channels were occupied by guest bpy and water molecules. azjournalbar.com In another instance, a microporous 3D framework of zinc(II) imidazole-4,5-dicarboxylate was synthesized, which featured open channels with guest-coordination sites at the channel walls. tandfonline.com The removal of guest molecules from the pores of such frameworks can sometimes be achieved while maintaining the integrity of the host structure, opening up possibilities for applications in areas like gas storage and separation. acs.org

The templating effect of guest molecules is also a significant aspect of host-guest chemistry in the formation of these coordination polymers. For instance, the presence of piperazinium (H₂prz²⁺) cations as templates led to the formation of a 3D anionic layer-pillared metal-organic framework of lanthanides with H₃IDC. acs.org Similarly, in a cobalt(II) framework with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, nitrate (B79036) anions and water molecules were found as guests within the 3D structure. researchgate.net The nature and size of the guest molecules can influence the resulting structure of the host framework, highlighting the intricate interplay between the host and guest components in the self-assembly process.

Advanced Spectroscopic and Analytical Characterization of 1h Imidazole 4,5 Dicarboxylic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-Imidazole-4,5-dicarboxylic acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. jchps.com For this compound and its derivatives, ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the proton on the imidazole (B134444) ring (C-H) typically appears as a singlet. The chemical shift of this proton can be influenced by the solvent and the presence of other functional groups. The protons of the carboxylic acid groups (-COOH) are generally broad and their chemical shifts are highly dependent on concentration and the solvent used.

For derivatives such as the dimethyl ester of this compound, the ¹H NMR spectrum would show a signal for the imidazole proton and a signal corresponding to the methyl protons of the ester groups. nih.gov The integration of these signals provides a ratio of the number of protons of each type, confirming the structure of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound will show distinct signals for the carbon atoms of the imidazole ring and the carboxylic acid groups. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Imidazole chemicalbook.com | - | 7.729 | - | H-2 |

| Imidazole chemicalbook.com | - | 7.129 | - | H-4, H-5 |

| 1H-Imidazole-4-carboxylic acid chemicalbook.com | - | - | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Modes

Infrared (IR) spectroscopy is an essential technique for identifying functional groups and studying the bonding modes in this compound and its complexes. acs.orgresearchgate.net The IR spectrum of H₃IDC exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. nist.gov

A broad absorption band is typically observed in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often with superimposed N-H stretching vibrations from the imidazole ring. The C=O stretching vibration of the carboxylic acid groups gives rise to a strong absorption band around 1700-1680 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are observed in the 1600-1400 cm⁻¹ region. acs.orgnih.gov

When H₃IDC coordinates to a metal ion, significant changes in the IR spectrum can be observed. The positions and intensities of the carboxylate (COO⁻) stretching bands are particularly informative. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate bridging, or bidentate chelating). The N-H and imidazole ring stretching vibrations may also shift upon coordination, indicating the involvement of the imidazole nitrogen atoms in bonding to the metal center. acs.orgnih.gov

Table 2: Key IR Absorption Bands for this compound and a Functionalized Derivative

| Functional Group | This compound (H₃IDC) Wavenumber (cm⁻¹) | IDCA@AgNPs Wavenumber (cm⁻¹) acs.orgnih.gov | Vibrational Mode |

| O-H (Carboxylic Acid) & N-H (Imidazole) | ~3400-2500 (broad) | 3445 (N-H) acs.orgnih.gov | Stretching |

| C=O (Carboxylic Acid) | ~1700-1680 | - | Stretching |

| C=N (Imidazole) | ~1400 | 1400 acs.orgnih.gov | Stretching |

| Ag-N | - | 687 acs.orgnih.gov | Stretching |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD techniques are extensively used to characterize this compound and its coordination complexes. figshare.comacs.org

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and to assess its purity. The PXRD pattern of a newly synthesized complex is often compared with the pattern simulated from single-crystal XRD data to confirm the phase identity of the bulk material. It is also a valuable tool for studying the structural transformations of these materials under different conditions, such as temperature or solvent exposure.

UV-Visible Spectroscopy in Solution and Solid State

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to study the optical properties of this compound and its complexes in both solution and the solid state.

The UV-Vis spectrum of H₃IDC in solution typically shows absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the imidazole ring and the carboxylic acid groups. researchgate.net The position and intensity of these bands can be influenced by the pH of the solution, which affects the protonation state of the molecule.

Upon complexation with metal ions, changes in the UV-Vis spectrum can occur. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The wavelength of maximum absorbance (λₘₐₓ) of the ligand-based transitions may also shift (either to longer or shorter wavelengths) upon coordination. For instance, the functionalization of silver nanoparticles with this compound leads to a shift in the surface plasmon resonance peak. acs.org Solid-state UV-Vis spectroscopy, often performed using diffuse reflectance techniques, provides information about the electronic properties of the material in the solid form.

Mass Spectrometry (MS) Techniques, including LC-MS and HRMS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS), are employed in the characterization of this compound and its derivatives. sielc.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze complex mixtures and to identify the components based on their retention times and mass-to-charge ratios (m/z). sielc.com

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. uni.lu This is particularly useful for confirming the identity of newly synthesized compounds and for distinguishing between compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net This technique is routinely used to confirm the empirical formula of newly synthesized this compound derivatives and their metal complexes. walshmedicalmedia.com

The experimentally determined elemental composition is compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and stoichiometry of the compound.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.01 | 5 | 38.47 |

| Hydrogen | H | 1.008 | 4 | 2.58 |

| Nitrogen | N | 14.01 | 2 | 17.95 |

| Oxygen | O | 16.00 | 4 | 41.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is widely used to evaluate the thermal stability of this compound and its complexes and to study their decomposition pathways. researchgate.netwalshmedicalmedia.com

The TGA curve of a hydrated metal complex of H₃IDC will typically show an initial weight loss corresponding to the removal of lattice or coordinated water molecules. The temperature at which this occurs provides information about the strength of the water-metal bond. Subsequent weight loss steps at higher temperatures correspond to the decomposition of the organic ligand and the formation of a final metal oxide residue. The decomposition temperature is an indicator of the thermal stability of the complex.

Theoretical and Computational Studies of 1h Imidazole 4,5 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules. DFT calculations provide valuable information about the distribution of electrons and the molecule's inherent reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. irjweb.comnih.gov For imidazole (B134444) derivatives, the HOMO is typically localized on the imidazole ring and the sulfur atom if present, while the LUMO is also centered on the ring, indicating that this is the primary site for electronic activity. orientjchem.org The energy gap for imidazole-based compounds can be calculated to predict their bioactivity and potential for intramolecular charge transfer. irjweb.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactivity with other charged species. uni-muenchen.dedeeporigin.comlibretexts.org The map is color-coded to represent different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. For imidazole, the MEP map clearly shows that the nitrogen atom not bonded to a hydrogen is the most electron-rich site, making it the primary target for protonation or coordination with electrophiles. uni-muenchen.de In 1H-Imidazole-4,5-dicarboxylic acid, the oxygen atoms of the carboxylic acid groups also represent regions of high electron density.

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of reactivity. mdpi.comijopaar.comnih.gov Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A higher value indicates greater stability. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. ijopaar.com

These parameters are instrumental in predicting how this compound will behave in various chemical environments.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.29 |

| LUMO Energy | ELUMO | - | -1.81 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.48 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.24 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.05 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.66 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and the nature of intermolecular interactions, such as hydrogen bonding.

For derivatives of this compound, MD simulations can reveal how the molecule behaves in different environments, particularly in solution. The carboxylic acid groups can rotate, leading to various possible conformations. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers.

A significant aspect of the structure of this compound and its derivatives is their capacity for hydrogen bonding. researchgate.net Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form. researchgate.net MD simulations are particularly useful for studying the dynamics of these hydrogen bond networks, including their formation, breakage, and lifetimes, which are crucial for understanding the self-assembly and crystal packing of these molecules. umass.edunih.gov In derivatives like amides and esters, reliable intermolecular hydrogen-bonded dimers are frequently observed. researchgate.net

Computational Modeling of Metal-Ligand Interactions in Coordination Complexes

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the two nitrogen atoms of the imidazole ring and the oxygen atoms of the two carboxylic acid groups. researchgate.net This allows it to form a wide variety of coordination complexes and metal-organic frameworks (MOFs) with different metal ions.

Computational modeling, often using DFT, is employed to understand the nature of these metal-ligand interactions. nih.gov These calculations can:

Predict Coordination Geometries: Determine the most stable three-dimensional arrangement of the ligand around the metal center. For instance, DFT has been used to confirm the square pyramidal geometry of oxidovanadium(IV) complexes with imidazole-based drugs. nih.gov

Calculate Binding Energies: Quantify the strength of the interaction between the metal ion and the ligand. nih.gov This helps in understanding the stability of the resulting complex.

Analyze Electronic Structure: Investigate how the electronic properties of both the ligand and the metal ion change upon coordination. This includes analyzing the charge transfer between the metal and the ligand.

These computational studies are essential for the rational design of new coordination complexes with desired properties for applications in catalysis, materials science, and medicine. sns.itmdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures and understand electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. These calculations determine the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). Comparing the computed spectrum with an experimental one aids in the assignment of absorption bands to specific functional groups. For this compound, experimental FTIR spectra show characteristic peaks for N-H stretching (~3445 cm⁻¹), C=N stretching (~1400 cm⁻¹), and C=O stretching (~1600 cm⁻¹). nih.govacs.org Computational methods can reproduce these frequencies, helping to confirm the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. chemrxiv.orgresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. For derivatives of this compound, such as amides, the proton of the imidazole ring (N-H) gives a characteristic signal in the ¹H NMR spectrum. nih.gov Computational predictions are invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.despectroscopyonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For imidazole derivatives, the absorption bands in the UV-Vis spectrum are typically due to π→π* and n→π* transitions within the aromatic system. researchgate.net TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. researchgate.net

| Spectroscopy Type | Key Feature | Typical Experimental Value | Computational Method for Prediction |

|---|---|---|---|

| FTIR | N-H Stretch | ~3445 cm⁻¹ nih.gov | DFT |

| FTIR | C=O Stretch | ~1600 cm⁻¹ nih.gov | DFT |

| FTIR | C=N Stretch | ~1400 cm⁻¹ nih.gov | DFT |

| ¹H NMR | Imidazole C-H | ~7.7 ppm nih.gov | DFT (GIAO) |

| UV-Vis | π→π* transition | ~265-364 nm researchgate.net | TD-DFT |

Biological and Medicinal Chemistry Applications of 1h Imidazole 4,5 Dicarboxylic Acid and Its Analogues

Antimicrobial and Antiviral Activities of 1H-Imidazole-4,5-dicarboxylic acid Derivatives

Derivatives of this compound, particularly the dicarboxamides, have been extensively explored for their potential to combat infectious diseases. The ability of the imidazole (B134444) scaffold to mimic biological molecules and interact with crucial pathogen-specific enzymes and proteins forms the basis of its antimicrobial and antiviral efficacy.

The imidazole nucleus is a constituent of many compounds with demonstrated antibacterial properties. Research into derivatives of this compound has yielded compounds with notable activity against various bacterial strains. For instance, a synthesized derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, has demonstrated a broad-spectrum antibacterial effect, showing particular potency against Gram-positive bacteria. researchgate.net In contrast, Gram-negative bacteria like E. coli showed resistance to this specific compound. researchgate.net

Further studies on a series of 4,5-diphenyl-1H-imidazole derivatives revealed that while many compounds lacked significant antibacterial action, specific structural modifications led to potent activity. scirp.org Compound 6d from this series was found to be twice as potent as the antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another compound, 6c , exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 µg/mL. scirp.org These findings underscore the potential of the imidazole scaffold in developing new antibacterial agents to address the challenge of drug-resistant bacteria. scirp.org

| Compound | Test Organism | Activity (MIC) | Reference |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive bacteria | Good antibacterial effect | researchgate.net |

| Compound 6d (a 4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 4 µg/mL | scirp.org |

| Compound 6c (a 4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 16 µg/mL | scirp.org |

| Compound 6c (a 4,5-diphenyl-1H-imidazole derivative) | Enterococcus faecalis | 16 µg/mL | scirp.org |

The global threat of flaviviruses, such as Dengue virus (DENV) and Yellow fever virus (YFV), has spurred the search for novel antiviral agents. Imidazole-4,5-dicarboxamide (I45DC) derivatives have emerged as a promising class of inhibitors against these viruses. nih.gov A high-throughput screening identified an I45DC derivative, 15a , as having significant inhibitory activity against a DENV-2 replicon. nih.gov

Building on this lead, a series of dissymmetrically disubstituted I45DCs and analogous pyrazine-2,3-dicarboxamides (P23DCs) were synthesized and evaluated. nih.gov Several of these first-generation compounds displayed activity against both DENV and YFV in the micromolar range. nih.gov Notably, compounds 20a and 20b were potent inhibitors of DENV replication in Vero cells, with an EC₅₀ value of 0.93 μM. nih.gov Within the same series, compound 15b exhibited the highest antiviral potency against YFV, with an EC₅₀ of 1.85 μM. nih.gov These results highlight that the imidazole-4,5-dicarboxylic acid amide scaffold is a valuable starting point for the development of anti-flavivirus therapeutics. nih.gov

| Compound | Virus | Activity (EC₅₀) | Cell Line | Reference |

| 20a | Dengue virus (DENV) | 0.93 µM | Vero | nih.gov |

| 20b | Dengue virus (DENV) | 0.93 µM | Vero | nih.gov |

| 15b | Yellow fever virus (YFV) | 1.85 µM | Vero | nih.gov |

The fight against Human Immunodeficiency Virus (HIV) has been a major focus of medicinal chemistry, and imidazole derivatives have shown potential in this area. Specifically, compounds with the imidazole-4,5-dicarboxamide scaffold have been reported to inhibit HIV-1 protease, a critical enzyme for viral maturation. nih.govnih.gov This inhibitory action is thought to be partly due to the ability of the amide bonds to mimic peptide bonds, allowing them to interact with the active site of the protease. nih.gov

Furthermore, imidazole derivatives have been investigated as inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75, another key process for viral replication. A high-throughput screening identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective inhibitor of this protein-protein interaction with an IC₅₀ value of 6 ± 4 μM. nih.gov Subsequent research led to the synthesis of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides, with some compounds showing moderate antiviral activity against HIV-1 in cell-based assays. mdpi.com

In the context of kinase inhibition, the imidazole-4,5-dicarboxylic acid scaffold is considered a valuable starting point. Derivatives such as imidazole-4,5-dicarboxamides can form intramolecular hydrogen bonds, creating a conformation that mimics substituted purines. nih.gov This purine-like structure suggests they could act as competitive inhibitors at the ATP-binding site of various kinases, which are crucial signaling enzymes often dysregulated in diseases like cancer. nih.gov

Role as Intermediates in Drug Synthesis

Beyond its intrinsic biological activities, this compound is a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its chemical structure provides a versatile platform for constructing a variety of heterocyclic systems and drug molecules. google.com

This compound serves as an important building block for the creation of semi-synthetic penicillins and cephalosporins. google.com These β-lactam antibiotics are among the most widely used antibacterial agents. The incorporation of the imidazole moiety can modulate the pharmacological profile of the resulting antibiotic, potentially enhancing its spectrum of activity or its resistance to bacterial β-lactamase enzymes. The dicarboxylic acid functionality allows for the attachment of various side chains, which is a key strategy in the development of new generations of these essential medicines. google.com

The structural similarity of the imidazole ring to the core of purines makes this compound a valuable precursor in purine (B94841) synthesis. google.com It is specifically used in the preparation of 4-aminoimidazole-5-carboxylic acid, which is a known intermediate in the biosynthesis and chemical synthesis of purine nucleotides like adenine (B156593) and guanine. google.com Purine analogues are a cornerstone of chemotherapy for cancer and viral infections, acting as antimetabolites that interfere with nucleic acid synthesis. The ability of imidazole-4,5-dicarboxamides to act as purine mimics also underpins their potential as kinase inhibitors. nih.gov

Development of Central Nervous System Stimulants and Sedatives

Derivatives of this compound have been investigated for their effects on the central nervous system (CNS), demonstrating potential for development as both stimulants and sedatives. This activity is primarily attributed to their ability to modulate key neurotransmitter systems, including the glutamate (B1630785) and dopamine (B1211576) pathways.

Research has shown that certain 1,2-substituted imidazole-4,5-dicarboxylic acids can influence dopaminergic transmission. rrpharmacology.ruresearchgate.net In preclinical models, these compounds have demonstrated the ability to counteract catalepsy induced by dopamine receptor antagonists, suggesting a potential to enhance dopaminergic activity. semanticscholar.orgrrpharmacology.ru For instance, derivatives such as IEM-2295 and IEM-2296 have been shown to reduce the severity of haloperidol-induced catalepsy in rats. rrpharmacology.ru Another derivative, IEM2258, significantly increased locomotor activity in animal models of parkinsonism, an effect that surpassed that of the comparator drug, amantadine. rrpharmacology.ru These findings suggest the potential for developing these compounds as CNS stimulants or as therapeutic agents for conditions characterized by reduced dopaminergic function, such as Parkinson's disease.

Furthermore, derivatives of imidazole-4,5-dicarboxylic acid have been identified as modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in excitatory synaptic transmission in the CNS. nih.govnih.gov Studies have revealed that these compounds can act as partial agonists at NMDA receptors, exhibiting either convulsant or anticonvulsant effects depending on the specific derivative and dosage. nih.gov For example, 2-propylimidazole-4,5-dicarboxylic acid was identified as a promising partial NMDA receptor agonist. nih.gov The ability to modulate NMDA receptor activity indicates that these compounds could be developed into agents that either stimulate or depress CNS activity, depending on the desired therapeutic outcome. The balance between agonistic and antagonistic properties at NMDA receptors is a key factor in determining whether a compound will have a stimulant or sedative profile. nih.gov

| Compound | Model/Test | Observed Effect | Potential Application |

| IEM2258 | Reserpine-induced extrapyramidal disorders (Open-field test) | Increased locomotor activity, exceeding the effect of amantadine. rrpharmacology.ru | CNS Stimulant / Antiparkinsonian agent |

| IEM2247 | Reserpine-induced extrapyramidal disorders (Open-field test) | Maximally expressed antiparkinsonian effect at specific doses. rrpharmacology.ru | CNS Stimulant / Antiparkinsonian agent |

| IEM-2295 | Haloperidol-induced catalepsy | Reduced severity of catalepsy. rrpharmacology.ru | Modulation of dopaminergic transmission |

| IEM-2296 | Haloperidol-induced catalepsy | Reduced severity and prolonged effect on catalepsy compared to IEM-2295. rrpharmacology.ru | Modulation of dopaminergic transmission |

| 2-propylimidazole-4,5-dicarboxylic acid | In vivo mouse models | Dose-dependent convulsant or anticonvulsant effects (partial NMDA receptor agonist). nih.gov | CNS Stimulant or Sedative |

Enzyme Inhibition and Protein-Ligand Interaction Studies

The rigid and highly functionalizable nature of the this compound scaffold makes it an attractive platform for designing enzyme inhibitors and molecules that disrupt protein-ligand interactions.